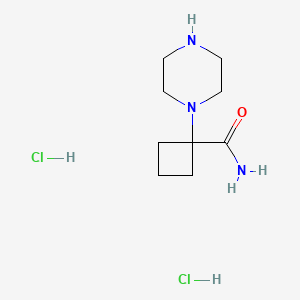
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride is a chemical compound with a unique structure that includes a piperazine ring and a cyclobutane ring.
Preparation Methods
The synthesis of 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride typically involves the reaction of piperazine with cyclobutanecarboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
1-(Piperazin-1-yl)cyclobutane-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride: This compound has a cyclopropane ring instead of a cyclobutane ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride:
The uniqueness of this compound lies in its specific ring structure, which can influence its chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C9H19Cl2N3O |
|---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
1-piperazin-1-ylcyclobutane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C9H17N3O.2ClH/c10-8(13)9(2-1-3-9)12-6-4-11-5-7-12;;/h11H,1-7H2,(H2,10,13);2*1H |
InChI Key |
GHPKRMOCWOJKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















